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Compound of Interest

Compound Name: Dimethylsulfide gold chloride

Cat. No.: B14791068 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a detailed protocol for the gold(I)-catalyzed intermolecular [2+2]

cycloaddition of terminal alkynes with alkenes to synthesize cyclobutene derivatives. The

procedure begins with the preparation of the active cationic gold(I) catalyst from

chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)).

Introduction
The intermolecular [2+2] cycloaddition of alkynes and alkenes is a powerful method for the

synthesis of cyclobutenes, which are valuable building blocks in organic synthesis. While this

reaction is thermally forbidden, it can be efficiently catalyzed by transition metals. Gold(I)

catalysts, in particular, have emerged as highly effective for this transformation. The key to a

successful gold(I)-catalyzed [2+2] cycloaddition lies in the use of sterically hindered cationic

gold(I) complexes. These bulky catalysts selectively activate the alkyne for nucleophilic attack

by the alkene, minimizing side reactions and catalyst deactivation.[1][2]

This protocol details the synthesis of the active catalyst, [tBuXPhosAu(MeCN)]BAr₄F, from the

commercially available AuCl(SMe₂) and its application in the cycloaddition of a variety of

terminal alkynes and alkenes. The reaction proceeds under mild conditions, is tolerant of air

and moisture, and provides good to excellent yields of the desired cyclobutene products.[3]
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Reaction Principle and Signaling Pathway
The gold(I)-catalyzed [2+2] cycloaddition is proposed to proceed through the following

mechanistic pathway. Initially, the cationic gold(I) catalyst activates the terminal alkyne. This is

followed by a nucleophilic attack of the alkene on the activated alkyne, leading to the formation

of a cyclopropyl gold(I)-carbene intermediate. This intermediate then undergoes a ring

expansion to form the more stable cyclobutene product, regenerating the active catalyst.[4][5]

Catalyst Activation

Cycloaddition Cascade

AuCl(SMe2)

Cationic Au(I) Catalyst
[L-Au]+

+ Ligand
+ AgSbF6 or NaBAr4F

Bulky
Phosphine Ligand
(e.g., tBuXPhos)

Silver or Sodium Salt
(e.g., AgSbF6, NaBAr4F)

Activated Alkyne
[L-Au(alkyne)]+ + AlkyneAlkyne

Alkene Cyclopropyl Gold(I)
Carbene Intermediate+ Alkene

Cyclobutene
Product

Ring Expansion

- Product
(Catalyst Regeneration)

Click to download full resolution via product page

Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed [2+2] cycloaddition.
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Experimental Protocols
The following protocols are adapted from the procedure published in Organic Syntheses.[3]

Part A: Preparation of the Active Gold(I) Catalyst
This two-step procedure describes the synthesis of the active cationic gold(I) complex from

AuCl(SMe₂).

Step 1: Synthesis of Chloro[(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I)

To a 10-mL round-bottomed flask equipped with a magnetic stir bar, add di-tert-butyl(2',4',6'-

triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (tBuXPhos) (0.500 g, 1.14 mmol, 1.00 equiv) and

chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)) (0.345 g, 1.14 mmol, 1.00 equiv).

Add dichloromethane (6 mL) and stir the resulting colorless solution at 22 °C for 1 hour.

Remove the solvent under reduced pressure to afford the gold(I) chloride complex as a white

solid.

Step 2: Synthesis of (Acetonitrile)[(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)di-tert-

butylphosphine]gold(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

In a 50-mL round-bottomed flask, dissolve the gold(I) chloride complex from Step 1 (0.735 g,

1.01 mmol, 1.00 equiv) and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr₄F)

(1.000 g, 1.13 mmol, 1.12 equiv) in dichloromethane (20 mL).

Add acetonitrile (1 mL) and stir the mixture at 22 °C for 2 hours.

Filter the resulting suspension through Celite and wash the filter cake with dichloromethane.

Concentrate the filtrate under reduced pressure to yield the cationic gold(I) complex as a

white solid.

Part B: General Procedure for the Intermolecular [2+2]
Cycloaddition
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To a screw-cap vial equipped with a magnetic stir bar, add the alkene (2.00 equiv) and the

terminal alkyne (1.00 equiv).

Add the cationic gold(I) catalyst from Part A (0.03 equiv) in one portion.

Stir the reaction mixture at 24 °C for 14 hours. The solution will typically change color from

colorless to yellow and then to orange.

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by

adding triethylamine (a few drops).

Concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

cyclobutene.

Data Presentation: Substrate Scope and Yields
The gold(I)-catalyzed [2+2] cycloaddition is applicable to a wide range of substrates. The

following table summarizes the yields obtained for the reaction of various terminal alkynes with

different alkenes.
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Entry Alkyne Alkene Product Yield (%) Reference

1
Phenylacetyl

ene

α-

Methylstyren

e

1-Methyl-1,3-

diphenylcyclo

but-2-ene

91 [3]

2

4-

Methoxyphen

ylacetylene

α-

Methylstyren

e

1-(4-

Methoxyphen

yl)-3-methyl-

3-

phenylcyclob

ut-1-ene

85 [2]

3

4-

Chlorophenyl

acetylene

α-

Methylstyren

e

1-(4-

Chlorophenyl

)-3-methyl-3-

phenylcyclob

ut-1-ene

88 [2]

4
1-Ethynyl-4-

nitrobenzene

α-

Methylstyren

e

3-Methyl-1-

(4-

nitrophenyl)-3

-

phenylcyclob

ut-1-ene

75 [2]

5
Phenylacetyl

ene

1,1-

Diphenylethyl

ene

1,1,3-

Triphenylcycl

obut-2-ene

82 [2]

6
Phenylacetyl

ene
Indene

1-Phenyl-

1,2,3,3a-

tetrahydrocyc

lobuta[a]inde

ne

70 [2]
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7
Phenylacetyl

ene

(E)-1-

Phenylprop-

1-ene

(1R,2R,3S*)-

1,2-Dimethyl-

3-

phenylcyclob

ut-3-ene

65 [2]

8
Ethynylcyclop

ropane

α-

Methylstyren

e

1-

Cyclopropyl-

3-methyl-3-

phenylcyclob

ut-1-ene

60 [3]

9
(Chloroethyn

yl)benzene
1-Octene

1-Chloro-2-

hexyl-3-

phenylcyclob

ut-1-ene

86 [4]

10

Phenyl

chloroethynyl

sulfide

Cyclopentene

1-Chloro-2-

(phenylthio)-2

,3,3a,6a-

tetrahydrocyc

lopenta[b]cycl

obutene

92 [4]

Experimental Workflow Visualization
The overall experimental workflow, from catalyst preparation to the final product, can be

visualized as follows:
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Figure 2: Experimental workflow for catalyst preparation and cycloaddition.
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Safety and Handling
Gold compounds and other reagents should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and

gloves, should be worn at all times.

Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin

contact.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion
The protocol described provides a reliable and efficient method for the synthesis of a variety of

cyclobutene derivatives through a gold(I)-catalyzed intermolecular [2+2] cycloaddition. The use

of a sterically demanding cationic gold(I) catalyst, prepared from AuCl(SMe₂), is crucial for the

success of the reaction. The mild reaction conditions and broad substrate scope make this a

valuable tool for synthetic chemists in academic and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Catalytic Protocol for Intermolecular [2+2] Cycloaddition
with AuCl(SMe₂)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14791068#catalytic-protocol-for-intermolecular-2-2-
cycloaddition-with-aucl-sme2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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